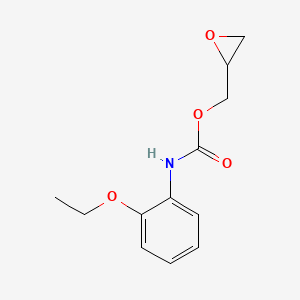![molecular formula C15H17NO2 B15170794 1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- CAS No. 880637-66-1](/img/structure/B15170794.png)
1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azabicyclo[222]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- is a complex organic compound with the molecular formula C15H17NO2 This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- typically involves the condensation of 1-Azabicyclo[2.2.2]octan-3-one with 3-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A simpler analog without the methoxyphenyl group.
2-[(4-Methoxyphenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one: A closely related compound with a similar structure but different substitution pattern.
3-Quinuclidinone: Another bicyclic compound with a similar core structure but different functional groups
Uniqueness
1-Azabicyclo[222]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
880637-66-1 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC名 |
2-[(3-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C15H17NO2/c1-18-13-4-2-3-11(9-13)10-14-15(17)12-5-7-16(14)8-6-12/h2-4,9-10,12H,5-8H2,1H3 |
InChIキー |
ZZNHZPHLEIMJPC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3CCN2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


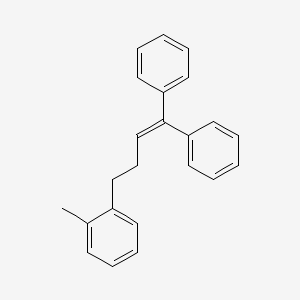
![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)
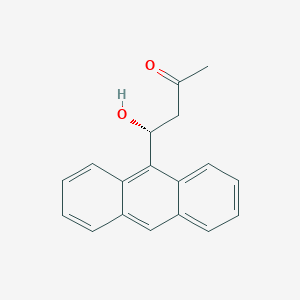

![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)
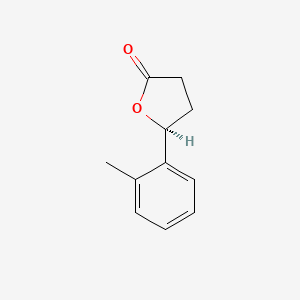

![6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170773.png)
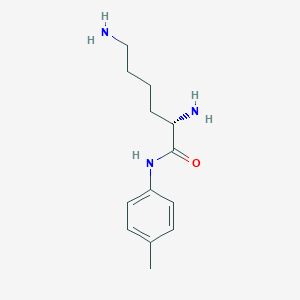
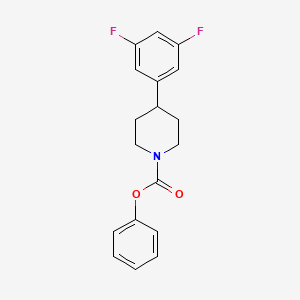
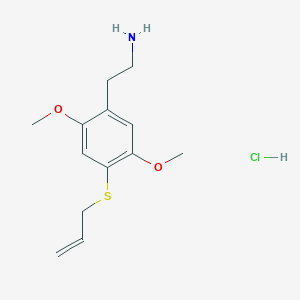
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
